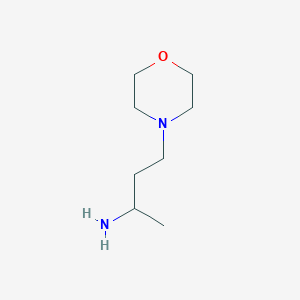
(1-Methyl-3-morpholin-4-ylpropyl)amine
Overview
Description
(1-Methyl-3-morpholin-4-ylpropyl)amine, also known as MMPA, is an organic compound belonging to the amine family. It is a versatile compound, with a wide range of applications in both scientific research and industrial processes.
Scientific Research Applications
Neuroprotective Applications
A compound closely related to "(1-Methyl-3-morpholin-4-ylpropyl)amine," 1MeTIQ, has been identified in the mammalian brain and demonstrates significant neuroprotective, antiaddictive, and antidepressant properties in animal models. The therapeutic effects of 1MeTIQ are attributed to mechanisms such as MAO inhibition, free radical scavenging, and antagonism to the glutamatergic system, which may play essential roles in neuroprotection against various neurodegenerative diseases (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Antiaddictive and Antidepressant Properties
The antiaddictive and antidepressant-like activities of related compounds have been supported through behavioral, neurochemical, and molecular studies in rodent models. This highlights their considerable potential as novel therapeutic agents for treating depression and addiction, further emphasizing the gentle activation of the monoaminergic system, alongside inhibition of MAO-dependent oxidation and reduction of glutamate system activity in the brain (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Advanced Drug Delivery Systems
The structural feature of morpholine, an element in "this compound," plays a crucial role in the pharmacological profile of various derivatives. Morpholine and its derivatives are explored for diverse pharmacological activities due to their presence in a wide range of biologically active compounds. The recent literature suggests a broad spectrum of pharmacological profiles for morpholine derivatives, underlining their significance in biochemistry and potential applications in developing novel therapeutic agents (Asif & Imran, 2019).
Safety and Hazards
“(1-Methyl-3-morpholin-4-ylpropyl)amine” is classified as Acute Tox. 4 Oral - Skin Corr. 1B according to GHS classification . It is harmful if swallowed and causes severe skin burns and eye damage . The safety precautions include wearing protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
4-morpholin-4-ylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-8(9)2-3-10-4-6-11-7-5-10/h8H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAZLPJZKQFTRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCOCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587962 | |
| Record name | 4-(Morpholin-4-yl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18247-01-3 | |
| Record name | 4-(Morpholin-4-yl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18247-01-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















